Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate involves multiple steps. One common synthetic route includes the reaction of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-aminophenyl)propanoate with phenyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy and phenoxycarbonyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate can be compared with similar compounds such as:
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methylphenyl)propanoate: This compound lacks the phenoxycarbonyl group, resulting in different reactivity and applications.
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-chlorophenyl)propanoate:
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16F3NO5 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(phenoxycarbonylamino)phenyl]propanoate |
InChI |
InChI=1S/C18H16F3NO5/c1-2-26-15(23)17(25,18(19,20)21)12-8-10-13(11-9-12)22-16(24)27-14-6-4-3-5-7-14/h3-11,25H,2H2,1H3,(H,22,24) |
InChI Key |
LISVHODEVVUFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)(C(F)(F)F)O |
Origin of Product |
United States |
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